molecular formula C12H22N2O3 B14393199 8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid CAS No. 88193-15-1

8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid

Cat. No.: B14393199
CAS No.: 88193-15-1
M. Wt: 242.31 g/mol
InChI Key: QXRSADLRKUHLKX-UHFFFAOYSA-N
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Description

8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid is a chemical compound that features both an imidazolidinone ring and an octanoic acid chain. This compound is of interest due to its unique structure, which combines a heterocyclic ring with a fatty acid chain, potentially offering a range of biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid typically involves the construction of the imidazolidinone ring followed by the attachment of the octanoic acid chain. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: This reaction can be used to modify the imidazolidinone ring or the octanoic acid chain.

    Substitution: This reaction can introduce new functional groups to the compound, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes or receptors, potentially modulating their activity. The octanoic acid chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid is unique due to its combination of a heterocyclic ring and a fatty acid chain, which can confer distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications in research and industry.

Properties

CAS No.

88193-15-1

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

8-(5-methyl-2-oxoimidazolidin-4-yl)octanoic acid

InChI

InChI=1S/C12H22N2O3/c1-9-10(14-12(17)13-9)7-5-3-2-4-6-8-11(15)16/h9-10H,2-8H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

QXRSADLRKUHLKX-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCCCC(=O)O

Origin of Product

United States

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